molecular formula C18H26N2O2 B5542704 (1R*,5R*)-6-methyl-3-(4-phenoxybutanoyl)-3,6-diazabicyclo[3.2.2]nonane

(1R*,5R*)-6-methyl-3-(4-phenoxybutanoyl)-3,6-diazabicyclo[3.2.2]nonane

Cat. No.: B5542704
M. Wt: 302.4 g/mol
InChI Key: RGXQXGDFNSFJAS-HZPDHXFCSA-N
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Description

(1R*,5R*)-6-methyl-3-(4-phenoxybutanoyl)-3,6-diazabicyclo[3.2.2]nonane is a useful research compound. Its molecular formula is C18H26N2O2 and its molecular weight is 302.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 302.199428076 g/mol and the complexity rating of the compound is 368. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Sigma Receptor Ligands and Cytotoxic Activity

Research has explored the synthesis of bicyclic σ receptor ligands, including variants of the compound , focusing on their affinity for σ1 receptors and their potential cytotoxic activity against tumor cell lines. A Dieckmann analogous cyclization process is used to create the bicyclic framework from (R)- and (S)-glutamate. The study revealed that certain stereoisomeric alcohols and methyl ethers exhibit high σ1 receptor affinity and can inhibit cell growth in various human tumor cell lines, such as small cell lung cancer A-427, indicating a potential target for cancer therapy. Notably, the cytotoxic potency of some methyl ethers surpasses that of well-known antitumor drugs like cisplatin, suggesting significant antitumor applications (Geiger et al., 2007).

Photosensitivities of Novel Phenylacetyl Amidines

Another area of research related to this compound involves the synthesis of novel amidine photobase generators from diazabicyclo[4.3.0]nonane derivatives. These compounds have shown potential in photochemical applications, indicating a versatile role beyond biological receptor interaction. The study focused on optimizing reaction conditions and investigating the photosensitivity and structural characteristics of these compounds, highlighting their utility in photochemical processes and possibly in the development of new materials or photodynamic therapies (Feng Xiao-qin, 2014).

Antitumor Properties of Phosphoryl-containing Derivatives

Additionally, derivatives of diazabicyclo[3.3.1]nonane containing a phosphoryl group have been synthesized and evaluated for their antitumor properties. These compounds include variations with phenoxy and bis(2-chloroethyl)amino groups as substituents, suggesting their potential in cancer treatment. The research in this area highlights the ongoing exploration of nitrogen-containing bicyclic compounds for therapeutic applications, particularly in oncology (Arutyunyan et al., 1995).

Future Directions

The study of diazabicyclononanes and their derivatives is a rich field with many potential applications in areas such as catalysis, coordination chemistry, and medicinal chemistry . This particular compound, with its unique combination of functional groups, could potentially open up new avenues of research in these and other areas.

Properties

IUPAC Name

1-[(1R,5R)-6-methyl-3,6-diazabicyclo[3.2.2]nonan-3-yl]-4-phenoxybutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O2/c1-19-12-15-9-10-16(19)14-20(13-15)18(21)8-5-11-22-17-6-3-2-4-7-17/h2-4,6-7,15-16H,5,8-14H2,1H3/t15-,16-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGXQXGDFNSFJAS-HZPDHXFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2CCC1CN(C2)C(=O)CCCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@H]2CC[C@@H]1CN(C2)C(=O)CCCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.